Tmap-tempo
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C15H33ClN2O2 |
|---|---|
Molecular Weight |
308.89 g/mol |
IUPAC Name |
3-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxypropyl-trimethylazanium;chloride |
InChI |
InChI=1S/C15H33N2O2.ClH/c1-14(2)11-13(12-15(3,4)16(14)18)19-10-8-9-17(5,6)7;/h13,18H,8-12H2,1-7H3;1H/q+1;/p-1 |
InChI Key |
DVMGCJSFKRKXFX-UHFFFAOYSA-M |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)OCCC[N+](C)(C)C)C.[Cl-] |
Origin of Product |
United States |
Synthetic Methodologies and Molecular Engineering of Tmap Tempo
Advanced Synthesis Protocols for TMAP-TEMPO and Related Structures
The synthesis of this compound typically involves the functionalization of a precursor, often 4-hydroxy-TEMPO (4-OH-TEMPO). harvard.eduharvard.edu 4-OH-TEMPO is a cost-effective starting material derived from triacetone amine. wikiwand.comnewdrugapprovals.org The synthesis protocol for this compound chloride has been reported, starting from 4-OH-TEMPO. harvard.eduharvard.edudoi.org This approach involves adding a group that introduces Coulombic repulsion to suppress bimolecular interactions and eliminating functionalities that could lead to molecular decomposition. harvard.eduharvard.edu
Design Principles for Tailoring this compound Derivatives
Molecular engineering of TEMPO derivatives focuses on modifying the structure to tune their properties for specific applications. The stable aminoxyl radical is shielded by the four methyl groups adjacent to the N-O bond, contributing to its stability. wikipedia.org Modifications typically occur at the 4-position of the piperidine (B6355638) ring, as seen in this compound and other derivatives like 4-OH-TEMPO, 4-amino-TEMPO, and 4-acetamido-TEMPO. harvard.eduharvard.eduwikiwand.comnewdrugapprovals.orgwikipedia.orgnih.gov
Strategies for Structural Modification and Functional Enhancement
Strategies for structural modification aim to enhance properties such as solubility, redox potential, and stability. For this compound, the introduction of the trimethylammonio group significantly enhances its water solubility, reaching up to 4.62 M. harvard.eduharvard.edu This high solubility is crucial for its application as a catholyte in aqueous redox flow batteries, enabling high energy density. harvard.eduharvard.edudoi.org The quaternary ammonium (B1175870) group also contributes to adding Coulombic repulsion, which helps suppress unwanted bimolecular interactions. harvard.eduharvard.edu
Other strategies in TEMPO derivative design include the incorporation of electron-donating or electron-withdrawing groups to tune redox potentials rsc.org, linking TEMPO moieties to create biradicals for enhanced properties in applications like dynamic nuclear polarization aip.org, and attaching TEMPO to polymers or other molecular frameworks for use in areas like organic electronics and catalysis figshare.compurdue.edufrontiersin.org. For instance, linking two TEMPO radicals with molecular linkers has been shown to increase electron-electron dipole coupling. aip.org
Investigation of Functional Group Effects on Redox Characteristics
The functional group attached to the TEMPO core significantly influences its redox characteristics, particularly the redox potential and electron transfer kinetics. Studies on various TEMPO derivatives have confirmed that the redox potential, diffusion coefficient, and electron transfer rate constant are clearly influenced by the nature of the functional group and the supporting electrolyte. rsc.orgresearchgate.net
Electron-donating groups generally lower the redox potentials, while electron-withdrawing groups tend to increase them. rsc.orgnih.gov However, the effect can be more complex, especially in aqueous solutions where factors like protonation can play a role. For example, 4-amino-TEMPO, which has a basic amino group, shows a relatively high redox potential. researchgate.netnih.gov This is attributed to the protonation of the amino group in aqueous solution, forming electron-withdrawing -NH₃⁺ cations, which then increase the redox potential. researchgate.net The pH of the electrolyte also plays a significant role in the redox behavior of some TEMPO derivatives, particularly those with ionizable functional groups. researchgate.netnih.gov
This compound itself exhibits a highly reversible single-electron oxidation at 0.81 V versus the standard hydrogen electrode (SHE) at neutral pH. harvard.eduharvard.edu This potential is close to the thermodynamic limit of water stability, which is advantageous for aqueous electrochemical applications. harvard.edu The fast electron transfer kinetics of this compound, with an oxidation rate constant of 1.02 x 10⁻² cm s⁻¹, are also favorable for efficient charge transfer processes in devices like redox flow batteries. harvard.edudoi.org The quaternized ammonium group in this compound not only enhances solubility but also contributes to its advantageous electrochemical profile. doi.orgcbiore.id
The following table summarizes some of the redox potential data for selected TEMPO derivatives:
| Compound | Functional Group at 4-position | Representative Redox Potential (vs. SHE or NHE) | Notes | Source(s) |
| TEMPO | -H | ~0.745 V vs. NHE | Base TEMPO radical | nih.gov |
| 4-OH-TEMPO | -OH | Varies with conditions | Water-soluble, used as precursor | harvard.eduwikiwand.comnewdrugapprovals.org |
| 4-Amino-TEMPO | -NH₂ | ~0.926 V vs. NHE (at low pH) | Redox potential is pH-dependent | researchgate.netnih.gov |
| This compound | -O(CH₂)₃N⁺(CH₃)₃ | 0.81 V vs. SHE (at pH 7) | High water solubility, stable radical | harvard.eduharvard.edu |
| 4-Acetamido-TEMPO | -NHC(O)CH₃ | Varies with conditions | Used in oxidation reactions | wikipedia.orgresearchgate.netnih.gov |
Note: Redox potentials can vary depending on the specific experimental conditions, including electrolyte composition and pH.
Electrochemical Investigations of Tmap Tempo in Energy Storage Systems
Fundamental Redox Behavior of the TMAP-TEMPO Radical
The electrochemical activity of this compound is centered around the reversible redox reaction of its nitroxyl (B88944) radical group. This fundamental behavior dictates its suitability as a charge carrier in electrochemical energy storage systems.
Cyclic Voltammetry Studies and Electrochemical Kinetics
Cyclic voltammetry (CV) is a primary technique for investigating the redox behavior and electrochemical kinetics of this compound. CV studies typically reveal a reversible single-electron oxidation peak for this compound. harvard.eduharvard.edu For instance, a study using a glassy carbon working electrode in a 1 M NaCl solution at neutral pH and a scan rate of 100 mV s⁻¹ showed a reversible oxidation peak at 0.81 V versus the Standard Hydrogen Electrode (SHE). harvard.eduharvard.edu The observed peak separation of 58 mV is in close agreement with the theoretical value of 59 mV for a reversible single-electron transfer reaction at pH 7, indicating facile electron transfer kinetics. harvard.eduharvard.edu The oxidation peak potential remains consistent across varying scan rates, further supporting the reversible nature of the redox process. harvard.edu
Electrochemical kinetics, specifically the electron-transfer rate constant (), are also determined through techniques like rotating disk electrode measurements or analysis of CV data using the Tafel equation. harvard.eduharvard.edu The rate constant for the oxidation of this compound has been reported to be on the order of 1.02 × 10⁻² cm s⁻¹. harvard.eduharvard.edu This value is notably faster than many other inorganic, organic, or organometallic species used in redox flow batteries, suggesting efficient charge transfer at the electrode surface. harvard.eduharvard.edu The transfer coefficient () for this compound oxidation has been calculated to be approximately 0.576. harvard.edu
Table 1: Electrochemical and Physicochemical Properties
| Electrolyte | D (cm² s⁻¹) | k⁰ (cm s⁻¹) | E₁/₂ (V vs SHE) | Water Solubility (mol L⁻¹) | Permeability (cm² s⁻¹)ᵃ |
| This compound | 3.48 × 10⁻⁶ | 1.02 × 10⁻² | 0.81 | 4.62 | 6.40 × 10⁻¹⁰ (AMV) |
| 4-OH-TEMPO | 2.95 × 10⁻⁵ | 2.60 × 10⁻⁴ | 0.80 | 2.1 | 1.34 × 10⁻⁹ (AMV) |
| BTMAP-Vi | 3.60 × 10⁻⁶ | 2.20 × 10⁻² | -0.36, -0.38 | 2.0 | 6.70 × 10⁻¹⁰ (DSV), 5.20 × 10⁻¹¹ (AMV) |
ᵃMembrane names are included in the parentheses. Abbreviations: D, diffusion coefficient; k⁰, electron-transfer rate constant; E₁/₂, redox potential. Data compiled from Source harvard.edu.
Potentiometric Analysis and Formal Potentials of Redox Couples
Potentiometric analysis complements voltammetry by providing thermodynamic information about the redox couple, specifically the formal potential (E¹/₂). As indicated by CV studies, the formal potential for the this compound radical/oxoammonium cation couple is approximately 0.81 V versus SHE at neutral pH. harvard.eduharvard.edu This potential is close to the thermodynamic upper limit of water stability at pH 7 (0.816 V vs SHE for the oxygen evolution reaction), making this compound a suitable candidate for the positive electrolyte (catholyte) in neutral-pH AORFBs. harvard.eduharvard.edu The high redox potential contributes to a higher cell voltage when paired with a suitable negative electrolyte (anolyte). harvard.edu
Performance Evaluation in Aqueous Organic Redox Flow Batteries (AORFBs)
This compound's promising electrochemical characteristics have led to its evaluation as a catholyte in AORFBs. Its performance in full cell systems is assessed based on factors like catholyte development, electrochemical efficiency, and strategies to mitigate crossover.
Catholyte Development and Optimization Strategies
The development of effective catholytes using this compound involves optimizing its concentration and the supporting electrolyte composition. This compound exhibits high aqueous solubility, reported to be as high as 4.62 M. harvard.edubsb-muenchen.deharvard.edu This high solubility is advantageous as it directly correlates to a higher theoretical volumetric capacity of the catholyte, potentially reaching 120 Ah L⁻¹. harvard.edu
Optimization strategies focus on maximizing the concentration while maintaining low viscosity and ensuring stability. While high concentrations offer increased energy density, they can also lead to higher viscosity, which might impact system efficiency due to increased pumping losses. harvard.edu Studies have investigated the performance of this compound at various concentrations, demonstrating its viability at concentrations up to 1.5 M and even higher. harvard.eduharvard.edu
Full Cell Integration and Analysis of Electrochemical Efficiency
This compound has been successfully integrated into full AORFB cells, typically paired with a suitable anolyte like BTMAP-viologen at neutral pH. harvard.edubsb-muenchen.deharvard.edu These cells exhibit an open-circuit voltage (OCV) of approximately 1.1 V. harvard.edubsb-muenchen.deharvard.edu
Electrochemical efficiency in AORFBs is evaluated through parameters like Coulombic efficiency (CE), voltage efficiency (VE), and energy efficiency (EE). Full cells employing this compound as the catholyte have demonstrated high CEs, often exceeding 99.73%. harvard.eduharvard.edu Round-trip energy efficiencies of over 93% have been achieved at moderate current densities. harvard.edu
Performance is also assessed through galvanostatic cycling, which probes capacity retention and cycling lifetime. This compound-based AORFBs have shown exceptionally high capacity retention rates. A cell cycled at 40 mA cm⁻² for 1,000 cycles retained 94% of its initial capacity, projecting a capacity retention rate of 99.993% per cycle or a temporal capacity retention rate of 0.026% per hour. harvard.eduharvard.edu This high stability is attributed to the inherent stability of the this compound radical and the molecular design that minimizes decomposition pathways. harvard.edu Even at higher concentrations (e.g., 1.5 M), high capacity retention rates of 99.985% per cycle have been observed. harvard.edu
Table 2: Full Cell Performance Data (this compound/BTMAP-Vi)
| Current Density (mA cm⁻²) | Coulombic Efficiency (%) | Energy Efficiency (%) | Capacity Utilization (%) | Cycles Tested | Capacity Retention Rate (per cycle) | Temporal Capacity Retention Rate (per hour) |
| 10 | ~100 | 93.41 | 97 | 20 | - | - |
| 20 | ~100 | - | - | 20 | - | - |
| 40 | >99.73 | - | - | 1000 | 99.993% | 0.026% |
| 60 | ~100 | - | - | 20 | - | - |
| 100 | >99.9 | - | - | 200 | - | - |
Data compiled from Source harvard.edu.
Methodologies for Mitigating Crossover in AORFB Systems
Crossover of electroactive species across the ion-exchange membrane is a major challenge in AORFBs, leading to capacity fade and reduced battery lifetime. chemrxiv.orgharvard.edu this compound's molecular design incorporates a positive charge and a relatively larger molecular size compared to some other TEMPO derivatives like 4-OH-TEMPO. harvard.edu These features contribute to a lower membrane permeability, particularly with anion-selective membranes. harvard.edu
Studies have shown that the permeability of this compound through anion-exchange membranes like Selemion AMV is significantly lower than that of 4-OH-TEMPO. harvard.edu This reduced crossover is a key factor in the observed long cycling lifetime of this compound-based AORFBs. harvard.eduharvard.edu While some crossover still occurs, contributing to capacity loss, the rate is substantially lower compared to less-functionalized TEMPO species. harvard.edu The slower crossover of this compound accounts for a portion of the low capacity fade rate observed in full cell tests. harvard.edu Ongoing research explores further membrane optimization and molecular design strategies, such as the development of larger, multi-charged TEMPO dimers, to further minimize crossover and enhance battery lifetime. scribd.comchemrxiv.orgnju.edu.cn
Table 3: Permeability Comparison
| Electrolyte | Permeability (cm² s⁻¹)ᵃ |
| This compound | 6.40 × 10⁻¹⁰ (AMV) |
| 4-OH-TEMPO | 1.34 × 10⁻⁹ (AMV) |
| BTMAP-Vi | 6.70 × 10⁻¹⁰ (DSV) |
| BTMAP-Vi | 5.20 × 10⁻¹¹ (AMV) |
ᵃMembrane names are included in the parentheses. Data compiled from Source harvard.edu.
Long-Term Stability and Degradation Mechanism Studies in Electrochemical Environments
The long-term performance and viability of this compound in energy storage systems, particularly in AORFBs, are critically dependent on its stability within the electrochemical environment. Research has focused on understanding its capacity retention over prolonged cycling and identifying the chemical pathways leading to its degradation.
Analysis of Capacity Retention and Cycling Durability
This compound has demonstrated notable cycling durability in aqueous flow batteries. Studies have shown that a this compound/BTMAP-Vi cell can retain a high percentage of its initial capacity over numerous cycles. For instance, a cell cycled at 40 mA cm⁻² maintained 94% of its initial capacity after 1,000 cycles harvard.edu. This performance corresponds to a high capacity retention rate, reported as 99.993% per cycle or a temporal capacity retention rate of 99.974% per hour over 1,000 consecutive cycles harvard.edu. Even at a higher electrolyte concentration of 1.5 M, a cell exhibited a capacity retention rate of 99.985% per cycle, projecting a temporal capacity retention rate of 99.977% per hour harvard.edu. This concentration-independent temporal capacity loss rate is a significant advantage compared to some other radical posolytes harvard.edu.
Another study reported a temporal capacity loss rate of approximately 0.026% per hour harvard.edu. The high capacity retention rate of this compound/BTMAP-Vi cells at 0.1 M concentration and the high water solubility of the electrolytes have encouraged the construction of cells with higher active concentrations harvard.edu. A concentrated this compound/BTMAP-Vi cell (0.5 M) cycled continuously for 200 cycles at 100 mA cm⁻² also exhibited high Coulombic efficiencies of >99.9% harvard.edu.
While this compound shows promising stability, some studies comparing it to newer TEMPO derivatives or dimers note that monomeric TEMPO derivatives, including this compound, can still exhibit discernible capacity decay rates over extended periods chemrxiv.org. For example, one study reported a decay rate of 1.53%/day for this compound in a specific membrane configuration chemrxiv.org. Another source estimated a decay rate of 227.8% per year at 1.5 M concentration chemrxiv.org. However, the initial studies highlight its significantly improved stability compared to earlier TEMPO derivatives like 4-OH-TEMPO harvard.edu.
Here is a summary of capacity retention data for this compound from selected studies:
| System | Concentration | Current Density | Cycles | Capacity Retention | Temporal Capacity Retention Rate | Temporal Capacity Loss Rate | Reference |
| This compound/BTMAP-Vi | 0.1 M | 40 mA cm⁻² | 1000 | 94% | 99.993% per cycle, 99.974% per h | ~0.026% per h | harvard.edu |
| This compound/BTMAP-Vi | 1.5 M | Not specified | Not specified | 99.985% per cycle | 99.977% per h | 0.023% per h | harvard.edu |
| This compound/BTMAP-Vi | 0.5 M | 100 mA cm⁻² | 200 | Not specified | >99.9% Coulombic efficiency | Not specified | harvard.edu |
| This compound (with DSVN membrane) | Not specified | Not specified | Not specified | Not specified | Not specified | 1.53%/day | chemrxiv.org |
| This compound | 1.5 M | Not specified | Not specified | Not specified | Not specified | 227.8% per year | chemrxiv.org |
Elucidation of Chemical Decomposition Pathways and Side Reactions
While this compound exhibits high stability, capacity loss over extended cycling is attributed, in part, to its chemical decomposition harvard.edu. Researchers hypothesize that ring-opening side reactions on the nitroxide radicals of this compound during galvanostatic charging or discharging are responsible for the loss of redox-active material harvard.edu. The attack of water on the oxidized nitroxide radicals is believed to open the ring harvard.edu. This is supported by the absence of new proton peaks in the ¹H NMR spectrum of this compound after extensive cycling, suggesting that aliphatic hydrogens are not significantly altered by this process harvard.edu.
The molecular design of this compound, particularly the attachment of a positive charge, is thought to contribute to its enhanced stability compared to some other TEMPO derivatives. The coulombic repulsion between the positively charged this compound molecules may reduce bimolecular or multi-molecular interactions that could lead to degradation harvard.edu. This suggests that this compound may follow a decomposition mechanism that is primarily first order on its concentration, unlike some other radical posolytes where concentration-dependent degradation is observed harvard.edu.
However, attaching a strong electronic effect, such as a charge, directly to the 6-membered ring might compromise the stability of the molecule, potentially making a joint weak and susceptible to ring-opening side reactions harvard.edu. This mechanism is considered consistent with the longer lifetime observed for this compound compared to some less stable variants harvard.edu.
Elevated temperatures and high states of charge have been shown to accelerate the decomposition of related trimethylammonium-TEMPO compounds researchgate.net. While specific detailed decomposition byproducts for this compound are not extensively detailed in the provided search results, the ring-opening hypothesis points towards the cleavage of the piperidine (B6355638) ring structure centered around the nitroxide radical.
Crossover of TEMPO species across the membrane is also a known issue that can lead to capacity fade by material loss in the catholyte and potential side reactions in the anolyte chemrxiv.org. While this compound was designed to mitigate crossover through its charged group and size, it still exhibits some permeability and associated capacity decay in certain membrane configurations chemrxiv.org.
Spectroscopic Characterization of Tmap Tempo and Its Derivatives
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Probing
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying species with unpaired electrons, such as the nitroxide radical center in TMAP-TEMPO. The EPR spectrum of a nitroxide radical typically exhibits a characteristic triplet signal arising from the hyperfine interaction between the unpaired electron spin and the nitrogen-14 nucleus (I=1) libretexts.orgresearchgate.net. The parameters of this signal, including g-value and hyperfine coupling constants, are sensitive to the local environment and the dynamics of the radical.
Investigation of Spin-Spin Interactions and Radical Dynamics
EPR spectroscopy can provide insights into spin-spin interactions in systems containing nitroxide radicals. For TEMPO derivatives, this can include intramolecular interactions, such as π-π stacking in molecules containing aromatic moieties linked to the TEMPO radical researchgate.netresearchgate.net. EPR studies have confirmed facilitated intramolecular π-π stacking in related bis-TEMPO radicals, which can impact their behavior and stability researchgate.netresearchgate.net. The shape and linewidth of the EPR signals are also indicative of the radical's dynamics, including rotational motion libretexts.org. Changes in temperature or solvent viscosity can affect the rotational correlation time of the radical, leading to changes in the EPR spectrum . While specific detailed EPR analyses of spin-spin interactions and radical dynamics solely for this compound were not extensively detailed in the search results, the principles applied to TEMPO derivatives are directly relevant. Studies on other nitroxide radicals demonstrate how pressure and solvent properties influence rotational diffusion coefficients as determined by EPR .
Application in Reaction Mechanism Elucidation and Intermediates Detection
EPR spectroscopy is valuable for elucidating reaction mechanisms involving radical species and for detecting transient radical intermediates libretexts.org. In the context of TEMPO-mediated reactions, EPR can monitor the consumption of the TEMPO radical or the formation of new radical species during a chemical transformation libretexts.org. By taking EPR spectra at different time points during a reaction, the kinetics of radical involvement can be studied libretexts.org. This approach has been used to investigate the mechanisms of oxidation reactions catalyzed by metal complexes in the presence of TEMPO libretexts.org. While direct examples of this compound reaction mechanism elucidation by EPR were not prominently featured, the general applicability of EPR to study TEMPO radical chemistry suggests its potential in such investigations for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the molecular structure and conformation of organic compounds, including this compound and its derivatives.
Elucidation of Molecular Structure and Conformation
¹H NMR spectroscopy is routinely used to confirm the successful synthesis and determine the structure and composition of this compound and related compounds harvard.eduresearchgate.netnih.govchemrxiv.org. The chemical shifts, splitting patterns, and integration of signals in the ¹H NMR spectrum provide detailed information about the different proton environments within the molecule harvard.eduresearchgate.net. For instance, ¹H NMR has revealed chemical shifts in TEMPO derivatives that indicate the electronic effects of substituents researchgate.net. Single crystal X-ray diffraction can complement NMR by providing precise solid-state structural information researchgate.netchemrxiv.org. Paramagnetic NMR techniques, which utilize the presence of an unpaired electron (as in TEMPO), can provide long-range distance and angular information, aiding in the determination of molecular conformation and interactions, particularly in complex systems like protein-ligand complexes where spin-labeled TEMPO derivatives are used as probes uga.edunih.govmdpi.com.
Monitoring Chemical Transformations and Stability In Situ
NMR spectroscopy can be used to monitor chemical transformations and assess the stability of this compound in situ harvard.educip.com.cn. By acquiring NMR spectra of a sample over time or under different conditions (e.g., during electrochemical cycling), changes in the molecular structure due to degradation or reaction can be observed harvard.edu. The appearance of new peaks or the decrease in intensity of existing peaks in the NMR spectrum can indicate the formation of byproducts or the consumption of the starting material harvard.edu. For example, ¹H NMR spectroscopy has been used to examine the stability of this compound electrolytes after prolonged cycling in flow batteries, with the absence of new proton peaks indicating structural stability under those conditions harvard.edu. In-situ NMR spectroscopy is particularly valuable for directly observing molecular structural evolution during electrochemical reactions in real-time cip.com.cn.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Redox State Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy is a useful technique for monitoring the redox state of electroactive species like this compound, which undergo changes in their electronic structure upon oxidation or reduction.
UV-Vis spectroscopy can be used to determine the concentration of this compound in solution by measuring its absorbance at a specific wavelength harvard.eduharvard.edu. This compound exhibits characteristic UV-Vis absorption, for example, with an absorbance peak at 239 nm in aqueous solution harvard.eduharvard.edu. A calibration curve plotting absorbance versus concentration can be established for quantitative analysis harvard.eduharvard.edu.
Computational Approaches to Understanding Tmap Tempo Chemistry
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
DFT is a widely used quantum mechanical method for investigating the electronic structure and properties of molecules. For TMAP-TEMPO, DFT calculations can provide valuable information about its electronic distribution, energy levels, and how these factors influence its redox behavior and potential reaction pathways.
Calculation of Electronic Properties and Redox Potentials
DFT calculations are instrumental in determining key electronic properties of this compound, such as molecular orbital energy levels (HOMO and LUMO) and charge distribution. These properties are directly related to the molecule's redox activity. The redox potential of a molecule is a critical parameter in electrochemical applications, indicating the potential at which it gains or loses an electron. DFT can be used to calculate theoretical redox potentials, providing a basis for understanding experimental electrochemical measurements.
Studies have shown that the electronic structure calculated at the DFT-B3LYP/6-31G* level of theory with an implicit solvation model (SMD) indicates that the LUMO of this compound is nearly identical to that of the parent TEMPO radical, while the HOMO has a larger contribution from the viologen fragment in related compounds researchgate.net. The formal redox potential for this compound has been experimentally determined to be around 0.81 V versus the standard hydrogen electrode (SHE) rsc.orgharvard.edu. DFT calculations can provide theoretical values for comparison, with one study reporting a DFT-calculated redox potential of 1.015 V for this compound rsc.org. The difference between calculated and experimental values can be attributed to factors such as solvation effects and the limitations of the chosen functional and basis set in the DFT calculations rsc.org.
DFT calculations can also provide insights into the Hirshfeld charge distribution within this compound and its derivatives. A lower Hirshfeld charge has been correlated with lower capacity fade rates in related TEMPO compounds, suggesting its relevance to stability nih.gov.
Energetic and Thermodynamic Analysis of Reaction Pathways
DFT can be used to explore the energetics and thermodynamics of potential reaction pathways involving this compound. This is particularly important for understanding its stability and identifying potential degradation mechanisms in applications like redox flow batteries. By calculating the energy changes and transition states associated with different reactions, DFT can help predict the likelihood and feasibility of these pathways.
While specific detailed DFT studies on the reaction pathways of this compound were not extensively found in the search results, related studies on TEMPO derivatives and other organic redox species highlight the application of DFT in this area nih.govrsc.orgacs.org. For instance, DFT calculations have been used to study the proton affinity and gas-phase basicity of TEMPO derivatives, providing insights into their interactions and potential reaction mechanisms nih.govdntb.gov.ua. The calculation of Gibbs free energy change (ΔG) for potential side reactions is also a crucial application of DFT in assessing the stability of redox-active molecules nih.gov. Studies on TEMPO derivatives have shown that stronger electron-withdrawing effects can lead to larger Hirshfeld charges and potentially greater ΔG for side reactions, impacting capacity fade rates nih.gov.
Molecular Dynamics (MD) Simulations of Intermolecular Interactions
Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules and their interactions with their environment, including solvents and other electrolyte components. For this compound, MD simulations can provide insights into its diffusion, solvation, and how these processes are influenced by factors such as concentration and the presence of supporting electrolytes.
Simulation of Diffusion Processes and Solvation Dynamics
MD simulations can be used to simulate the movement of this compound molecules in a solvent over time, allowing for the calculation of diffusion coefficients. Diffusion is a key factor in the performance of redox flow batteries, as it affects the rate at which the active species can reach the electrodes. MD simulations can capture the complex interplay between the solute and solvent molecules that governs diffusion.
Studies using MD simulations on TEMPO and its derivatives in various solvents, including acetonitrile (B52724) and water, have investigated diffusion processes nsf.govchemrxiv.org. While direct MD simulation data specifically for this compound's diffusion coefficient was not prominently found, related work on TEMPO in acetonitrile showed that diffusion coefficients can be calculated and interpreted alongside experimental data nsf.gov. Ab initio Molecular Dynamics (AIMD) simulations on a TEMPO dimer in water demonstrated the calculation of diffusivity for both reduced and oxidized forms, showing a decrease in diffusivity upon oxidation due to increased positive charge chemrxiv.org. This highlights the capability of MD to probe the dynamics of charged species.
MD simulations also provide insights into solvation dynamics – how solvent molecules arrange around the solute and how this arrangement changes over time. Understanding solvation is crucial as it impacts the molecule's stability, reactivity, and transport properties. MD simulations can reveal the coordination environment of this compound in solution and how this environment is affected by factors like concentration and the presence of ions nsf.govchemrxiv.orgcsic.es.
Analysis of Solvent Effects on Radical Behavior
The solvent environment significantly influences the behavior of radical species like this compound. MD simulations can help analyze these solvent effects by providing detailed information about the interactions between the radical and solvent molecules. This includes investigating hydrogen bonding, electrostatic interactions, and how these forces affect the radical's structure and reactivity.
MD simulations have been used to study the local environment of TEMPO radical and its cation in ionic liquids, analyzing radial distribution functions to understand their interactions with the solvent ions chemrxiv.org. For this compound and related charged TEMPO derivatives, MD simulations can reveal how the charged functional group interacts with the solvent and supporting electrolyte ions, influencing solvation structure and potentially impacting redox properties and stability nsf.govchemrxiv.orgcsic.esmdpi.com. The interplay between solvation, ion-pairing, and intermolecular interactions at high concentrations can be investigated through MD simulations, providing a more nuanced understanding of the system's behavior nsf.gov.
MD simulations can also provide insights into how solvent effects might influence the viscosity of the electrolyte, which is another important parameter for flow battery performance nsf.govchemrxiv.org. Simulations have shown that viscosity can increase upon oxidation of TEMPO derivatives due to the increased charge, and MD can help explain these trends by analyzing intermolecular interactions chemrxiv.org.
Advanced Research Areas and Future Directions Involving Tmap Tempo
Supramolecular Architectures Incorporating TMAP-TEMPO Units
The ability of this compound to engage in non-covalent interactions opens avenues for its incorporation into supramolecular architectures. These assemblies can lead to materials with tailored properties for various applications, including host-guest systems and ordered structures.
Host-Guest Chemistry and Encapsulation Studies
Host-guest chemistry involves the specific recognition and binding of a "guest" molecule by a "host" molecule or structure, typically through non-covalent interactions acs.orgucl.ac.uk. This compound, with its charged trimethylammonio group and the TEMPO radical center, can act as a guest or be incorporated into host structures. Research in this area explores the encapsulation of this compound within various host frameworks, such as cyclodextrins or metal-organic frameworks (MOFs), to control its reactivity, stability, or localization acs.orgmdpi.com. Encapsulation can protect the radical center from degradation or influence its interaction with other species, enabling controlled redox processes or spin-based applications within confined environments. Studies on similar systems, like the encapsulation of ibuprofen (B1674241) within TEMPO-oxidized nanocellulose hydrogels, highlight the potential for modulating guest diffusion and interaction within a host matrix through non-covalent forces mdpi.com.
Self-Assembly Processes and Ordered Structures
Self-assembly is a process where disordered components organize into ordered structures through specific local interactions nih.gov. This compound units can be designed as building blocks for self-assembling systems, potentially forming micelles, vesicles, or more complex ordered materials. The interplay between the electrostatic interactions from the trimethylammonio group and the radical nature of the TEMPO moiety can drive the self-assembly process. Research focuses on understanding and controlling the factors that govern the formation of these ordered structures, such as concentration, solvent, temperature, and the presence of other molecules. The resulting assemblies can exhibit unique collective properties arising from the spatial arrangement of the this compound units, which could be relevant for applications in catalysis, sensing, or drug delivery. The modular assembly of TEMPO dimers (i-TEMPODs) linked by cationic bridges exemplifies this approach, leading to structures with tailored electrochemical properties and improved performance in energy storage applications chemrxiv.orgresearchgate.net.
Methodological Advancements in Spin Labeling with Nitroxide Radicals
Nitroxide radicals, including TEMPO derivatives like this compound, are widely used as spin labels in Electron Paramagnetic Resonance (EPR) spectroscopy to study the structure, dynamics, and environment of various chemical and biological systems srce.hrhi.isresearchgate.net. This compound's water solubility and stability make it a valuable tool in this field.
Development of Novel Spin Labeling Strategies
Developing efficient and site-specific spin-labeling strategies is crucial for obtaining detailed information about the system under investigation hi.isacs.org. Research involving this compound focuses on utilizing its functional groups to selectively attach it to target molecules, such as proteins, nucleic acids, or polymers. This can involve covalent coupling through reactive groups or non-covalent interactions like electrostatic attraction or host-guest complexation. Novel strategies aim to minimize the perturbation of the system by the spin label while ensuring its precise placement and sufficient mobility to report on the local environment. Advances in incorporating spin-labeled nucleotides into DNA using click chemistry or phosphoramidite (B1245037) approaches demonstrate the ongoing efforts to develop flexible and efficient labeling methods hi.isacs.orgresearchgate.net.
EPR-Based Structural and Dynamic Probing in Complex Chemical Systems
EPR spectroscopy, particularly pulsed EPR techniques like Double Electron-Electron Resonance (DEER), can provide valuable distance constraints and dynamic information in complex systems acs.orgresearchgate.netnih.gov. When this compound is used as a spin label, its EPR spectrum is sensitive to its local environment, including polarity, viscosity, and the presence of other paramagnetic species srce.hrresearchgate.net. By attaching this compound at specific sites, researchers can probe the conformation, dynamics, and interactions of molecules in solution or in more complex matrices. Studies using TEMPO-based spin labels have been successful in determining distances in DNA duplexes and investigating conformational changes acs.orgresearchgate.net. The application of this compound in EPR studies of complex chemical systems allows for the investigation of molecular behavior that is difficult to access with other spectroscopic techniques.
Theoretical Frameworks for Predicting this compound Performance and Chemical Reactivity
Theoretical calculations, such as Density Functional Theory (DFT), play a crucial role in understanding the electronic structure, properties, and reactivity of molecules like this compound researchgate.netnsf.govchemrxiv.org. These computational methods can complement experimental studies by providing insights into reaction mechanisms, predicting redox potentials, and evaluating the stability of the radical and its oxidized or reduced forms.
Research in this area focuses on developing and applying theoretical frameworks to predict the performance of this compound in various applications, particularly in redox flow batteries harvard.eduresearchgate.net. This includes calculating solvation effects, predicting diffusion coefficients, and understanding degradation pathways harvard.eduresearchgate.net. Theoretical studies can help guide the design of new TEMPO-based molecules with improved properties, such as enhanced stability, higher solubility, or tailored redox potentials researchgate.netresearchgate.netresearchgate.net. For instance, theoretical calculations have been used to understand the electronic effect of viologen on TEMPO in related compounds and to predict the stability of TEMPO derivatives based on their electronic structure researchgate.netresearchgate.net.
Interactive Data Table: Electrochemical Properties of this compound
| Property | Value | Conditions | Source |
| Redox Potential (E₁/₂) | 0.81 V vs SHE | 1 M NaCl, pH 7, 100 mV/s scan rate (CV) | harvard.edu |
| Peak Separation (CV) | 58 mV | 1 M NaCl, pH 7, 100 mV/s scan rate (CV) | harvard.edu |
| Diffusion Coefficient | 2.97 × 10⁻⁶ cm²/s | (TPABPy)Cl₃, derived from LSV | researchgate.net |
| Oxidation Rate Constant (k₀) | 1.02 × 10⁻² cm/s | Rotating disk electrode measurements | harvard.edu |
| Water Solubility | 4.62 M | Water | harvard.eduharvard.edu |
| Theoretical Capacity | 120 Ah/L | 4.62 M aqueous solution | harvard.edu |
Note: (TPABPy)Cl₃ is a related TEMPO-viologen compound mentioned in the source researchgate.net. This compound chloride has a solubility of 4.62 M in water harvard.eduharvard.edu.
Interactive Data Table: Cycling Performance of this compound in AORFB
| Metric | Value | Conditions | Source |
| Open-Circuit Voltage (OCV) | 1.1 V | Paired with BTMAP-Vi in neutral pH AORFB | harvard.eduharvard.edu |
| Coulombic Efficiency | >99.73% | Neutral pH AORFB | harvard.eduharvard.edu |
| Capacity Retention (per cycle) | 99.993% | Over 1000 consecutive cycles, neutral pH AORFB | harvard.eduharvard.edu |
| Temporal Capacity Fade Rate (per hour) | 0.026% | Concentration-independent, neutral pH AORFB | harvard.eduharvard.edu |
| Capacity Retention (after 1000 cycles) | 94% | Cycled at 40 mA/cm², neutral pH AORFB | harvard.edu |
| Capacity Retention (per cycle, 1.5 M) | 99.985% | At 1.5 M concentration, neutral pH AORFB | harvard.edu |
| Temporal Capacity Loss Rate (per hour, 1.5 M) | 0.023% | At 1.5 M concentration, neutral pH AORFB | harvard.edu |
Note: BTMAP-Vi refers to 1,1′-bis[3-(trimethylammonio)propyl]-4,4′-bipyridinium tetrachloride, used as the negolyte harvard.eduresearchgate.net.
Integration with Nanotechnology for Functional Materials Research
The chemical compound this compound, formally known as 4-[3-(trimethylammonio)propoxy]-2,2,6,6-tetramethylpiperidine-1-oxyl chloride, represents a significant advancement in the design of redox-active organic molecules for energy storage applications, particularly in aqueous organic redox flow batteries (AORFBs). chemimpex.comcenmed.comtcichemicals.com Its integration into this functional material system highlights how precise molecular engineering at the nanoscale can yield materials with tailored properties for specific technological demands.
This compound is a derivative of the stable radical TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl). nih.govnih.gov The incorporation of a trimethylammonium group via a propoxy linker imparts a positive charge and significantly enhances its solubility in water, reaching concentrations as high as 4.62 M. chemimpex.comcenmed.comtcichemicals.comlabsolu.ca This high solubility is crucial for achieving high energy density in flow batteries, as it allows for a greater concentration of the electrochemically active species in the electrolyte. The molecular design, specifically the introduction of the charged group and the steric hindrance provided by the methyl groups around the nitroxide radical center, contributes to the molecule's remarkable stability and reversible electrochemical behavior in aqueous environments. chemimpex.comcenmed.comaprilsci.com
Research findings demonstrate the effectiveness of this compound as a posolyte (positive electrolyte) in AORFB systems. When paired with a suitable negolyte, such as BTMAP-Vi (1,1′-bis[3-(trimethylammonio)propyl]-4,4′-bipyridinium tetrachloride), the resulting flow battery exhibits promising performance characteristics. chemimpex.comcenmed.com The system operates at a neutral pH and achieves an open-circuit voltage of 1.1 V. chemimpex.comcenmed.com
A key aspect of this compound's performance is its exceptional cycling stability. Studies have shown a high capacity retention rate of 99.993% per cycle over 1,000 consecutive cycles, retaining 94% of its initial capacity after this period. chemimpex.comcenmed.com The temporal capacity fade rate is reported to be very low, approximately 0.026% per hour, which is independent of concentration. chemimpex.comcenmed.com This stability is attributed, in part, to the molecular structure designed to suppress bimolecular interactions and eliminate functionalities prone to decomposition in aqueous solutions. chemimpex.comcenmed.com
Electrochemical characterization provides further insight into this compound's suitability for flow battery applications. It exhibits a reversible single-electron oxidation at 0.81 V versus the Standard Hydrogen Electrode (SHE) at neutral pH, close to the thermodynamic limit of water stability. chemimpex.comcenmed.comaprilsci.com The electron-transfer kinetics are relatively fast, with a rate constant (k0) of 1.02 x 10⁻² cm s⁻¹, and it has a diffusion coefficient (D) of 3.48 x 10⁻⁶ cm² s⁻¹. chemimpex.com
The integration of this compound into flow battery systems represents a tangible example of how nanotechnology principles, specifically molecular design and engineering, are applied to create functional materials for energy applications. While the research primarily focuses on its role as a dissolved redox species, the performance of the battery system as a whole is also influenced by interactions with other nanoscale components, such as the ion-exchange membrane and electrode interfaces, although detailed findings on this compound's specific interactions at these interfaces are less extensively reported in the provided literature. chemimpex.com The high concentration achievable with this compound also impacts the electrolyte's viscosity, which is a factor in system efficiency, particularly at very high concentrations. cenmed.com
Future research directions involving this compound within the realm of nanotechnology and functional materials could explore its interaction with or immobilization on various nanomaterials to potentially enhance catalytic activity, sensing capabilities, or integration into other electrochemical devices beyond traditional flow batteries. However, the current body of work predominantly positions this compound as a highly effective molecular component within the functional material system of aqueous organic redox flow batteries, demonstrating the power of nanoscale molecular design for macroscopic energy storage performance.
Detailed performance parameters of this compound in aqueous organic redox flow batteries are summarized in the table below:
| Property | Value | Conditions / Paired with Negolyte | Source |
| Aqueous Solubility | 4.62 M | Water | chemimpex.comcenmed.comtcichemicals.comlabsolu.ca |
| Theoretical Capacity | 120 Ah L⁻¹ | Based on 4.62 M solubility | cenmed.com |
| Redox Potential (E1/2 vs SHE) | 0.81 V | Neutral pH, 1 M NaCl | chemimpex.comcenmed.comaprilsci.com |
| Electron-Transfer Rate (k0) | 1.02 x 10⁻² cm s⁻¹ | - | chemimpex.com |
| Diffusion Coefficient (D) | 3.48 x 10⁻⁶ cm² s⁻¹ | - | chemimpex.com |
| Open-Circuit Voltage (OCV) | 1.1 V | Paired with BTMAP-Vi | chemimpex.comcenmed.com |
| Capacity Retention (per cycle) | 99.993% over 1,000 cycles | Paired with BTMAP-Vi | chemimpex.comcenmed.com |
| Capacity Retention (temporal) | >99.974% per hour | Paired with BTMAP-Vi | chemimpex.comcenmed.com |
| Capacity Retained | 94% after 1,000 cycles | Paired with BTMAP-Vi | chemimpex.com |
| Coulombic Efficiency | >99.73% | Paired with BTMAP-Vi | chemimpex.comcenmed.com |
| Coulombic Efficiency (conc.) | >99.9% | 0.5 M, Paired with BTMAP-Vi | chemimpex.com |
| Peak Power Density (0.1 M) | 99.03 mW cm⁻² | 100% SOC, Paired with BTMAP-Vi | chemimpex.com |
| Peak Power Density (0.5 M) | 134 mW cm⁻² | Paired with BTMAP-Vi | chemimpex.com |
| Viscosity (0.5 M) | 3.58 mPa·s | Aqueous solution | cenmed.com |
| Viscosity (4.5 M) | ~580 mPa·s | Aqueous solution | cenmed.com |
Q & A
Q. What experimental design considerations are critical for temporal mapping (Tmap-tempo) studies in environmental monitoring?
Methodological Answer: Researchers must define temporal resolution requirements (e.g., sub-hourly vs. daily intervals) based on the phenomenon studied. For example, NASA’s TEMPO experiments prioritize high-frequency data (e.g., <10-minute intervals) to capture dynamic air pollution patterns, requiring synchronized satellite and ground sensor networks. Protocols should include validation phases using control datasets and sensitivity analyses to assess measurement stability under variable conditions .
Q. How can researchers address data variability in this compound studies?
Methodological Answer: Implement stratified sampling to account for cyclical temporal patterns (e.g., diurnal, seasonal). Use time-series decomposition tools (e.g., STL or ARIMA models) to isolate trends, seasonality, and noise. NASA’s TEMPO framework recommends cross-referencing satellite data with ground-based sensors to quantify and mitigate spatial-temporal discrepancies .
Q. What are standard practices for structuring this compound datasets to ensure reproducibility?
Methodological Answer: Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles. Include metadata fields for temporal granularity, instrumentation calibration logs, and geospatial coordinates. Use standardized formats like NetCDF or HDF5, as seen in TEMPO’s data products table, which lists variables such as NO₂ concentrations with timestamps .
Advanced Research Questions
Q. How can conflicting temporal data in this compound studies be reconciled?
Methodological Answer: Apply evidence aggregation frameworks, such as temporal scoping algorithms that weight data sources by reliability. For example, Rulaa et al. (2019) reduced noise in temporal intervals by combining knowledge-base facts with external evidence (e.g., historical records) to resolve contradictions . Additionally, crowdsourced validation—similar to perceptual tempo experiments in music research—can identify systematic biases in human vs. automated annotations .
Q. What methodologies enable dynamic adaptation of this compound data collection protocols?
Methodological Answer: Use programmable Ecological Momentary Assessment (EMA) tools like TEMPEST, which allow real-time adjustments to sampling frequency or questionnaire items based on contextual triggers (e.g., pollution thresholds). This approach minimizes latency and enhances data relevance, as demonstrated in longitudinal public health studies .
Q. How can researchers optimize this compound data for interoperability across disciplines?
Methodological Answer: Develop cross-domain ontologies using tools like CIDOC-CRM or OWL-Time. For instance, NASA’s TEMPO project aligns its data schema with atmospheric science standards (e.g., CF conventions) and geospatial Web Coverage Service (WCS) protocols to enable integration with climate models .
Data Analysis & Validation
Q. What statistical techniques are robust for analyzing non-linear temporal trends in this compound data?
Methodological Answer: Employ machine learning models like Long Short-Term Memory (LSTM) networks to capture complex temporal dependencies. Pair these with explainability frameworks (e.g., SHAP values) to interpret model outputs. Comparative studies in music tempo estimation have shown hybrid models (LSTM + wavelet transforms) improve accuracy in noisy datasets .
Q. How should temporal data latency be managed in real-time this compound applications?
Methodological Answer: Prioritize edge computing to preprocess data at collection points, reducing reliance on centralized servers. NASA’s TEMPO experiments highlight the importance of low-latency pipelines for time-sensitive applications like disaster response, where delays exceeding 10 minutes render data obsolete .
Ethical & Societal Implications
Q. What frameworks ensure ethical use of this compound data in public policy?
Methodological Answer: Adopt participatory design principles, engaging stakeholders (e.g., urban planners, community groups) in data interpretation. TEMPO’s guidelines emphasize dual public/private experiment descriptions to balance transparency with privacy, particularly when monitoring sensitive regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
